Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate
CAS No.:
Cat. No.: VC13569814
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | NBPKQJCULPQVNO-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC)N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate possesses a six-membered piperidine ring with substituents at the 1-, 3-, and 4-positions. The Boc group (C₄H₉O₂C–) protects the secondary amine at position 1, while a methyl ester (–COOCH₃) and a primary amine (–NH₂) occupy positions 3 and 4, respectively . The cis-configuration between the 3-carboxylate and 4-amine groups is critical for its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
The compound’s stereochemistry is confirmed by its InChI key (NBPKQJCULPQVNO-BDAKNGLRSA-N), which encodes the cis spatial arrangement. X-ray crystallography of analogous piperidine derivatives reveals chair conformations with axial Boc groups and equatorial carboxylates, a configuration that minimizes steric strain .
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate typically begins with piperidine-4-carboxylic acid or its enantiomers. A pivotal step involves Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Subsequent esterification with methyl chloroformate introduces the methyl ester moiety.
Key Reaction Sequence:
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Boc Protection: Piperidine-4-carboxylic acid → N-Boc-piperidine-4-carboxylic acid (yield: 85–90%) .
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Meldrum’s Acid Activation: Reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione forms a β-keto ester intermediate .
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Methanolysis: Cleavage of the Meldrum’s acid adduct yields the methyl ester .
Regioselective Modifications
The compound’s primary amine at position 4 permits further functionalization. For instance, coupling with hydrazines generates pyrazole derivatives, as demonstrated in the synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Such reactions highlight its utility as a chiral building block in heterocyclic chemistry.
Applications in Pharmaceutical and Material Science
Role in Peptide Mimetics
Incorporation of cis-4-aminopiperidine-3-carboxylate residues into α/β-peptides enhances helical folding and stability in aqueous environments. Circular dichroism studies reveal that these hybrids adopt mixed 12/10-helix conformations, mimicking natural protein secondary structures . This property is exploited in drug design to improve pharmacokinetic profiles of peptide therapeutics.
Building Block for Heterocycles
The compound’s amine and ester groups serve as handles for constructing diverse heterocycles. For example:
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Pyrazole Synthesis: Condensation with N-monosubstituted hydrazines yields regioisomeric pyrazoles with >90% selectivity .
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Thiazole/Selenazole Derivatives: Reaction with Lawesson’s reagent or selenium analogs produces sulfur- or selenium-containing rings, expanding chemical diversity for high-throughput screening .
Table 2: Representative Derivatives and Applications
| Derivative Class | Application | Biological Activity |
|---|---|---|
| Pyrazole-4-carboxylates | Kinase inhibition | Anticancer leads |
| Thiazole hybrids | Antimicrobial agents | MRSA inhibitors |
| Peptide conjugates | Protein-protein interaction | HIV entry inhibitors |
Analytical Characterization
Spectroscopic Profiling
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NMR: ¹H NMR (CDCl₃) displays characteristic signals at δ 1.44 ppm (Boc tert-butyl), δ 3.66 ppm (ester OCH₃), and δ 4.05 ppm (piperidine H-3/H-4).
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X-ray Crystallography: Unit cell parameters (a = 8.2 Å, b = 11.5 Å, c = 14.3 Å) validate the cis configuration in solid-state .
| Condition | Degradation Rate | Recommendations |
|---|---|---|
| 25°C, dry | <2% over 12 months | Store with desiccant |
| 40°C, 75% RH | 15% over 3 months | Avoid humid conditions |
| Aqueous solution, pH 7.4 | 50% hydrolysis in 48 hours | Prepare fresh solutions |
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